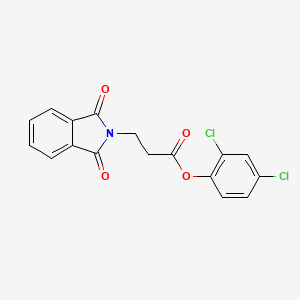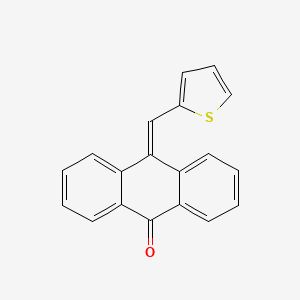
2,4-dichlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate de 2,4-dichlorophényle est un composé organique appartenant à la classe des phtalimides. Ces composés sont caractérisés par la présence d'un groupement 1,3-dioxoisoindoline. Le composé est connu pour ses multiples applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate de 2,4-dichlorophényle implique généralement la réaction du 2,4-dichlorophénol avec l'acide 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoïque. La réaction est réalisée dans des conditions contrôlées, souvent en présence d'un catalyseur pour faciliter le processus d'estérification. Les conditions de réaction peuvent inclure des températures spécifiques, des solvants et des temps de réaction pour garantir un rendement et une pureté optimaux du produit .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L'utilisation de technologies et d'équipements de pointe garantit une grande efficacité et une grande cohérence dans le processus de production. Des mesures de contrôle de la qualité sont mises en œuvre pour surveiller la pureté et la composition du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate de 2,4-dichlorophényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les amines ou les thiols. Les conditions de réaction varient en fonction du produit souhaité et peuvent inclure des solvants spécifiques, des températures et des temps de réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués, des alcools, des amines et des quinones. Ces produits ont des applications diverses dans différents domaines de la recherche et de l'industrie .
Applications de la recherche scientifique
Le 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate de 2,4-dichlorophényle présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéines-ligands.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate de 2,4-dichlorophényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou protéines, ce qui conduit à des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalimide moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-Chlorophényl)-1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]pipérazin-1-ium
- 2-(Bromométhyl)-2-(2,4-dichlorophényl)-4-propyl-1,3-dioxolane
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl] (4-iodophényl)
Unicité
Le 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate de 2,4-dichlorophényle est unique en raison de sa structure chimique spécifique, qui lui confère une réactivité et des propriétés distinctes. Sa capacité à subir diverses réactions chimiques et ses multiples applications en recherche scientifique en font un composé précieux dans de nombreux domaines .
Propriétés
Formule moléculaire |
C17H11Cl2NO4 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-10-5-6-14(13(19)9-10)24-15(21)7-8-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-6,9H,7-8H2 |
Clé InChI |
ACHFQHVCWXQKDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)
methanolate](/img/structure/B11621468.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)
methanolate](/img/structure/B11621526.png)
![benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11621528.png)
